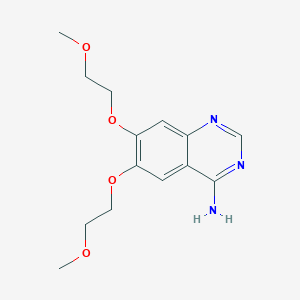

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine

Description

Significance of Receptor Tyrosine Kinases (RTKs) in Cellular Signaling Research

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that are integral to cellular communication. rjsocmed.com They act as key mediators of signals from the extracellular environment to the cell's interior, regulating a multitude of cellular processes including growth, differentiation, metabolism, and motility. nih.govnih.gov The human genome contains 90 unique tyrosine kinase genes, 58 of which encode for RTK proteins. rsc.org

The activation of RTKs is a tightly regulated process. It typically involves the binding of a specific ligand, such as a growth factor, to the extracellular domain of the receptor. This binding event induces the dimerization of two receptor molecules, which in turn activates the intracellular tyrosine kinase domains. rjsocmed.com This activation leads to the trans-autophosphorylation of tyrosine residues within the receptor, creating docking sites for various downstream signaling proteins and initiating a cascade of intracellular events. rsc.org The dysregulation of RTK signaling can disrupt normal cellular functions and contribute to the development of various diseases, including cancer. benthamdirect.com

Role of Epidermal Growth Factor Receptor (EGFR) in Oncogenic Processes: A Research Perspective

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of RTKs and was the first to be discovered. nih.govijpbs.com It plays a critical role in normal epithelial tissue development and homeostasis. nih.gov However, in many types of cancer, including non-small cell lung cancer, breast cancer, and glioblastoma, EGFR is a key driver of tumorigenesis. nih.govijpbs.com

Inappropriate activation of EGFR in cancer can occur through several mechanisms, such as genomic amplification, point mutations, or the overproduction of its ligands. nih.gov This aberrant signaling leads to uncontrolled cell proliferation, inhibition of apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels to supply the tumor), and metastasis. nih.govmdpi.com The discovery that the v-ErbB oncogene was a mutated version of the human EGFR gene provided the first direct link between EGFR and cancer. ijpbs.com This has made EGFR an attractive target for the development of anti-cancer therapies. rsc.orgfrontiersin.org

Genesis of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine as a Pioneering EGFR Tyrosine Kinase Inhibitor in Preclinical Studies

The quest for small-molecule inhibitors of EGFR led to the exploration of various chemical scaffolds. The 4-anilinoquinazoline (B1210976) core emerged as a particularly promising structure for developing potent and selective EGFR inhibitors. benthamdirect.comnih.gov Early preclinical research focused on understanding the structure-activity relationships (SAR) of this class of compounds, aiming to optimize their binding to the ATP-binding site of the EGFR kinase domain.

Within this research context, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine represents a foundational chemical entity. The substitutions at the 6 and 7 positions of the quinazoline (B50416) ring with 2-methoxyethoxy groups were found to be crucial for potent inhibitory activity. mdpi.com This specific substitution pattern is a key feature of several clinically important EGFR inhibitors.

Preclinical investigations into 4-anilinoquinazoline derivatives demonstrated that these small molecules could effectively block EGFR signaling and inhibit the growth of cancer cells. For instance, studies on various derivatives revealed their ability to inhibit EGFR kinase activity at nanomolar concentrations and suppress the proliferation of cancer cell lines that overexpress EGFR. The development and evaluation of compounds with the 6,7-Bis(2-methoxyethoxy) substitution pattern were instrumental in validating the 4-anilinoquinazoline scaffold as a viable pharmacophore for EGFR inhibition. This foundational work paved the way for the development of more complex and potent second and third-generation inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C14H19N3O4 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |

InChI Key |

FITYFYMINUEMHW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization Research

Historical and Modern Synthetic Routes to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine

The synthesis of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine and its N-substituted derivatives is a multi-step process that typically begins with a suitably substituted benzene (B151609) ring. A common and historically significant pathway involves the construction of the quinazoline (B50416) ring system from a 2-amino-4,5-bis(2-methoxyethoxy)benzoate precursor.

One established route starts with ethyl 3,4-dihydroxybenzoate. The hydroxyl groups are alkylated using 2-bromoethyl methyl ether in the presence of a base like potassium carbonate to yield ethyl 3,4-bis(2-methoxyethoxy)benzoate. nih.gov This intermediate then undergoes regioselective nitration at the position ortho to the ester group, typically using a mixture of nitric acid and acetic acid, to produce ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. nih.govgoogle.com

The subsequent step is the reduction of the nitro group to an amine. Historically, this has been achieved by catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) and hydrogen gas. nih.govgoogle.com This reduction yields ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key precursor for the quinazoline ring. nih.gov

The formation of the quinazolinone ring is then accomplished by heating the amino ester with formamide (B127407) or a combination of ammonium (B1175870) formate (B1220265) and formaldehyde (B43269) at high temperatures (e.g., 160-170 °C). nih.govnih.gov This cyclization reaction produces 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one.

To activate the 4-position for nucleophilic substitution, the quinazolinone is converted to a 4-chloro derivative. This is a critical step, and various chlorinating agents have been employed. Treatment with reagents like phosphoryl chloride (POCl₃) or oxalyl chloride effectively replaces the hydroxyl group at C4 with a chlorine atom, yielding the highly reactive intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. nih.govnih.govgoogle.com

Finally, to obtain the target compound, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, the 4-chloroquinazoline (B184009) intermediate is reacted with an ammonia (B1221849) source. For the synthesis of its widely studied N-substituted derivatives, such as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, the chloro-intermediate is instead reacted with the corresponding aniline (B41778) (e.g., 3-ethynylaniline) in a suitable solvent like isopropanol. nih.gov

A summary of this synthetic pathway is presented below:

| Step | Starting Material | Key Reagents | Product |

| 1. Alkylation | Ethyl 3,4-dihydroxybenzoate | 2-bromoethyl methyl ether, K₂CO₃ | Ethyl 3,4-bis(2-methoxyethoxy)benzoate |

| 2. Nitration | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | HNO₃, Acetic Acid | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate |

| 3. Reduction | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | H₂, Platinum Oxide (PtO₂) | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate |

| 4. Cyclization | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | 6,7-Bis(2-methoxyethoxy)-quinazolin-4(3H)-one |

| 5. Chlorination | 6,7-Bis(2-methoxyethoxy)-quinazolin-4(3H)-one | Phosphoryl chloride (POCl₃) | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline |

| 6. Amination | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Ammonia or Primary Amine (R-NH₂) | 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine or N-substituted derivatives |

Exploration of Novel Synthetic Pathways and Efficiency Enhancements in Academic Settings

While the traditional synthetic routes are effective, they possess certain drawbacks for large-scale industrial production, including the use of costly and hazardous reagents, high reaction temperatures, and the need for chromatographic purification. nih.gov Consequently, significant research has focused on developing more efficient, cost-effective, and safer synthetic pathways.

Key areas of improvement have included:

Avoiding Hazardous Reagents: The use of platinum oxide catalyst and flammable hydrogen gas for nitro reduction is a significant industrial challenge. nih.govgoogle.com Alternative reduction methods are actively sought to enhance safety and reduce costs.

Improving Cyclization and Chlorination Yields: The cyclization of the amino ester and the subsequent chlorination of the quinazolinone are critical steps where efficiency can be lost. Research has shown that the choice of reagents can dramatically impact yield. For instance, one improved method for the chlorination step utilizes phosphoryl chloride in the presence of N,N-diethylaniline, which has been reported to give more reliable and higher yields (70-86%) compared to methods using thionyl chloride. nih.gov Another approach reported yields of up to 92% using oxalyl chloride. nih.gov

Convergent Synthesis: Novel synthetic strategies aim to reduce the total number of steps. One such convergent process starts from 3,4-dihydroxy benzaldehyde (B42025) and proceeds through a 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (B1290603) intermediate. nih.gov This nitrile is then converted to an N,N-dimethylformamidine derivative, which can be directly coupled with an aniline in acetic acid to form the final N-substituted 4-anilinoquinazoline (B1210976) structure in a single step, bypassing the isolation of the quinazolinone and 4-chloro intermediates. nih.gov This approach significantly reduces the number of required operations and avoids costly purification steps like silica (B1680970) column chromatography. nih.govgoogle.com

These enhancements not only improve the economic viability of synthesizing 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine and its derivatives but also align with the principles of green chemistry by reducing waste and avoiding hazardous materials.

Design and Synthesis of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine Analogs and Derivatives for Enhanced Biological Activity

The 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine framework is a privileged scaffold in drug discovery, particularly for the development of kinase inhibitors. The design and synthesis of analogs are primarily driven by the need to understand and optimize interactions with specific biological targets.

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to determine which parts are responsible for its biological activity. For the 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine core, SAR exploration has focused on several key positions.

The 4-Amino Position: This position is the most common site for modification. The unsubstituted -NH₂ group of the parent compound can be replaced with various substituted anilino groups to modulate target binding affinity and selectivity. The synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a prime example, where the 3-ethynylphenyl group is crucial for its specific biological activity. scielo.org.mx Further studies have synthesized novel derivatives by altering the substituents on this phenyl ring to explore their anti-cancer properties. rjsocmed.com

The 6- and 7-Positions: The two methoxyethoxy side chains at the C6 and C7 positions are known to be important for solubility and for anchoring the molecule within its target's ATP-binding pocket. scielo.org.mx Modifications to these side chains, such as altering their length or replacing them with other functionalities, are a key strategy in analog design. For example, research into impurities has led to the synthesis and characterization of analogs where one of the methoxyethoxy groups is replaced by a chloroethoxy group, such as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy) quinazolin-4-amine. scielo.org.mx

The table below summarizes some modification strategies based on the N-(3-ethynylphenyl) derivative:

| Modification Site | Example of Modification | Purpose / Observation |

| 4-Anilino Ring | Introduction of various substituents on the phenyl ring | To explore new interactions with the target protein and enhance anti-proliferative activity. rjsocmed.com |

| C6/C7 Side Chains | Replacement of a methoxyethoxy group with a chloroethoxy group | Studied as part of impurity profiling; demonstrates the chemical reactivity of the side chains under certain conditions. scielo.org.mx |

| Quinazoline Core | Introduction of substituents at other positions | To alter the electronic properties and conformation of the quinazoline scaffold. scielo.org.mx |

Stereochemistry can play a profound role in the biological activity of a drug molecule, as stereoisomers can have different affinities for chiral biological targets like enzymes and receptors.

The core structure of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine itself is achiral, meaning it does not have a non-superimposable mirror image. Many of its most well-known derivatives, including those with an N-(3-ethynylphenyl) substituent, are also achiral. Therefore, for these specific compounds, stereochemical considerations are not a factor in their synthesis.

However, when designing new analogs based on the quinazoline scaffold, the introduction of chiral centers can become a critical aspect of the synthetic strategy. For example, if a substituent containing a stereocenter is added to the 4-amino group or to the C6/C7 side chains, the resulting molecule would exist as a pair of enantiomers or diastereomers. In such cases, it is often necessary to synthesize each stereoisomer in pure form to evaluate their biological activities independently.

Research on other quinazoline-based compounds has demonstrated the importance of stereochemistry. For instance, in a series of cyclopenta[g]quinazoline-based inhibitors, a chiral center exists at the 6-position of the fused ring system. Studies showed that the inhibitory activity was almost exclusively due to the (6S)-diastereoisomer, while the (6R)-diastereoisomer was virtually inactive. nih.gov This highlights that should chiral centers be introduced into derivatives of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, a stereoselective synthesis and careful evaluation of each isomer would be essential for developing a successful therapeutic agent.

Molecular and Cellular Mechanisms of Action Research

Direct Target Interaction: Reversible Binding to EGFR Tyrosine Kinase Domain

At the core of its mechanism, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine functions as a potent and selective inhibitor of the EGFR tyrosine kinase. nih.gov It achieves this by reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular kinase domain of the receptor. mdpi.com This competitive inhibition prevents ATP from binding, thereby blocking the initiation of the signaling cascade that is dependent on the kinase's activity.

The binding of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine to the ATP pocket of the EGFR kinase domain is a highly specific interaction. nih.gov The quinazoline (B50416) scaffold of the molecule is a key feature, with the N-1 position of the quinazoline ring forming a crucial hydrogen bond with the backbone amide of the Met769 residue in the hinge region of the kinase domain. The 4-anilino moiety extends into a hydrophobic pocket within the ATP-binding cleft. nih.gov These interactions, which also include van der Waals forces, contribute to a stable but reversible binding of the inhibitor to the enzyme. nih.gov

Initially, it was thought that 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine selectively binds to the active conformation of the EGFR tyrosine kinase domain. However, subsequent computational and crystallographic studies have revealed that the compound can bind to both the active and inactive conformations of the kinase. nih.gov Biochemical and binding studies have shown that there is no significant difference in the binding affinity of the compound for the inactive versus the active EGFR-TKD conformations. nih.gov This is in contrast to some other EGFR inhibitors that show a clear preference for one state over the other.

Downstream Signaling Pathway Modulation

By inhibiting the tyrosine kinase activity of EGFR, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cell growth and survival.

The primary consequence of the binding of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine to the EGFR kinase domain is the inhibition of receptor autophosphorylation. nih.gov This blockade of phosphorylation prevents the recruitment and activation of downstream signaling proteins. The compound has demonstrated potent inhibition of EGFR autophosphorylation in various cell lines.

| Parameter | Value | Cell Line/System |

| IC50 for EGFR kinase | 2 nM | In vitro kinase assay |

| IC50 for EGFR autophosphorylation | 20 nM | Intact tumor cells |

| IC50 for EGFR receptor phosphorylation | 20 nM | EGFR-expressing cells |

| IC50 for HER2 kinase | 150 nM | HER2/HER3-expressing cells |

This table presents the half-maximal inhibitory concentration (IC50) values for 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine against EGFR and HER2 kinase activity and phosphorylation. aacrjournals.orgtargetmol.com

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical downstream effector of EGFR signaling, playing a key role in cell survival and proliferation. By inhibiting EGFR, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine leads to a reduction in the phosphorylation and activation of Akt, a central kinase in this pathway. nih.gov This, in turn, affects the phosphorylation status of downstream targets such as the mammalian target of rapamycin (mTOR) and its substrate, p70S6K. nih.govresearchgate.net Studies have shown that treatment with this compound can lead to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated p70S6K (p-p70S6K). nih.govresearchgate.net

| Parameter | IC50 Value | Cell Line |

| Inhibition of Akt phosphorylation | 40 nM | EGFR-expressing cells |

| Inhibition of Akt phosphorylation | 210 nM | EGFR-H2-expressing cells |

| Inhibition of Akt phosphorylation | 720 nM | HER2/HER3-expressing cells |

This table shows the IC50 values for the inhibition of Akt phosphorylation by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in different cell lines. aacrjournals.org

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another major signaling cascade activated by EGFR, which is heavily involved in cell proliferation, differentiation, and survival. Inhibition of EGFR by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine results in the suppression of the MAPK/ERK pathway. nih.gov This is evidenced by a dose-dependent decrease in the phosphorylation of ERK1/2 (p42/p44 MAPK). aacrjournals.org

| Parameter | IC50 Value | Cell Line |

| Inhibition of p42/p44 MAPK phosphorylation | 170 nM | EGFR-expressing cells |

| Inhibition of p42/p44 MAPK phosphorylation | 290 nM | EGFR-H2-expressing cells |

| Inhibition of p42/p44 MAPK phosphorylation | 160 nM | HER2/HER3-expressing cells |

This table displays the IC50 values for the inhibition of MAPK (ERK) phosphorylation by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in various cell lines. aacrjournals.org

Regulation of STAT Signaling Cascades

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical components of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The inhibition of EGFR by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has been shown to modulate STAT signaling, although this can be context-dependent.

In some cancer models, EGFR inhibitors have been observed to decrease the expression and activation of STAT3. frontiersin.org However, the development of resistance to this compound is sometimes linked to the activation of alternative signaling pathways, including the JAK/STAT pathway. Research in non-small cell lung cancer (NSCLC) has shown that acquired resistance to the compound can be associated with the downregulation of the ARL4C protein, which subsequently leads to the phosphorylation and activation of Jak2 and Stat5. nih.govfigshare.com This activation of the Jak2/Stat5/β-catenin signaling axis can promote the malignant behavior of resistant cells, allowing them to survive despite the blockade of the primary EGFR pathway. nih.gov

Conversely, in pancreatic cancer models, the combination of this quinazolinamine derivative with gemcitabine (B846) has been shown to inhibit tumor growth by downregulating the phosphorylation levels of both JAKs and STATs, leading to apoptosis. nih.gov This suggests that the compound's effect on STAT signaling can be a key factor in its therapeutic efficacy, either by direct modulation or by influencing the cellular response to combination therapies.

Interplay with Other Receptor Tyrosine Kinase Pathways (e.g., HER2, HER3, IGF-1R)

The efficacy of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine is not solely dependent on its interaction with EGFR (HER1). Significant crosstalk exists between EGFR and other receptor tyrosine kinases, which can influence cellular response and resistance.

HER2 and HER3: The compound has been demonstrated to directly inhibit Human Epidermal Growth Factor Receptor 2 (HER2) kinase activation, even in cells that lack EGFR expression. aacrjournals.orgnih.govamanote.com This direct inhibition of HER2 at submicromolar concentrations also leads to the effective inhibition of downstream signaling through the Akt and MAPK pathways. aacrjournals.org Furthermore, in the absence of EGFR, the compound effectively inhibits signaling and cell proliferation driven by HER2/HER3 heterodimers, which are potent activators of the PI3K/Akt pathway. aacrjournals.orgresearchgate.net This indicates that a portion of the compound's biological activity in HER2-expressing cancers may be mediated through this direct interaction, rather than solely through the inhibition of EGFR/HER2 heterodimerization. nih.gov

IGF-1R: Extensive crosstalk between the EGFR and Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling networks is a critical factor in therapeutic response and resistance. nih.govresearchgate.net The activation of IGF-1R signaling is a recognized mechanism of acquired resistance to EGFR inhibitors. oncotarget.com In NSCLC cells with EGFR mutations that initially confer sensitivity, the development of resistance has been associated with hyperactive IGF-1R signaling. nih.gov This can occur when the IGF-1R pathway compensates for the inhibited EGFR pathway to maintain cell survival and proliferation. oncotarget.com This multi-layered crosstalk provides a strong rationale for dual targeting of both EGFR and IGF-1R to overcome or prevent resistance. nih.gov Studies have shown that the combined blockade of both receptors can result in synergistic growth inhibition. aacrjournals.org

Cellular Response Research

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

A primary cellular response to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in sensitive cancer cells is the inhibition of proliferation through cell cycle arrest and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest: Research across multiple cancer cell lines, including NSCLC and hepatocellular carcinoma, consistently shows that the compound induces a dose-dependent arrest at the G1/S checkpoint of the cell cycle. aacrjournals.orgnih.govresearchgate.netnih.gov The molecular mechanism underlying this G1 arrest is primarily mediated by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27KIP1. aacrjournals.orgnih.gov The compound increases the half-life of p27KIP1 by inhibiting its phosphorylation and subsequent degradation, and also promotes its translocation to the nucleus where it exerts its inhibitory function. nih.gov This accumulation of nuclear p27KIP1 leads to the suppression of cyclin E-CDK2 and cyclin D-CDK4 activities, which are essential for the G1 to S phase transition, thereby halting cell cycle progression. nih.gov

Apoptosis: The compound is a potent inducer of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. nih.govnih.gov A crucial event in this process is the upregulation of the pro-apoptotic BH3-only protein, Bcl-2-interacting mediator of cell death (BIM). mdpi.complos.org Inhibition of EGFR signaling leads to increased expression and dephosphorylation of BIM, which enhances its pro-apoptotic activity. plos.org Activated BIM then triggers the mitochondrial release of cytochrome c, leading to the activation of the caspase cascade and execution of apoptosis. nih.gov The essential role of BIM is highlighted by findings that knocking down its expression completely abrogates the compound-induced cell death in sensitive cell lines. plos.org

Differentiation of Apoptotic Mechanisms in 2D vs. 3D Cell Culture Systems (e.g., BIM/ROS-dependent vs. Autophagy-TRAIL-JNK pathways)

The preclinical evaluation of anticancer agents is increasingly utilizing three-dimensional (3D) cell culture models, which more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers. Research has revealed that the apoptotic mechanisms induced by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine differ significantly between these two culture systems. iiarjournals.org

In 2D monolayer cultures , the compound typically induces apoptosis through a BIM- or reactive oxygen species (ROS)-dependent intrinsic pathway. iiarjournals.orgiiarjournals.org Inhibition of EGFR leads to the upregulation of BIM, triggering mitochondrial-mediated apoptosis. mdpi.com Alternatively, the compound can increase intracellular ROS levels, which in turn activates the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway, leading to cell death. nih.govnih.govbohrium.com

In contrast, in 3D spheroid cultures , a distinct mechanism involving an autophagy-TRAIL-JNK pathway is activated. iiarjournals.orgiiarjournals.orgnih.gov Treatment with the compound in 3D models leads to the upregulation of TNF-related apoptosis-inducing ligand (TRAIL) expression, an effect not observed in 2D cultures. iiarjournals.orgiiarjournals.org This upregulation of TRAIL is mediated by the induction of autophagy. iiarjournals.orgiiarjournals.org The subsequent activation of the TRAIL death receptor pathway initiates a caspase-8-dependent extrinsic apoptotic cascade, which is then amplified by JNK signaling, ultimately leading to cell death. iiarjournals.orgiiarjournals.orgnih.gov These findings underscore the importance of the culture model in determining the cellular response to targeted therapies, with 3D systems revealing alternative cell death pathways that may be more relevant to the clinical setting. iiarjournals.org

Anti-Proliferative Effects in Various Preclinical Cancer Cell Lines

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has demonstrated broad anti-proliferative activity across a diverse panel of preclinical cancer cell lines. Its potency is most pronounced in cancers that are dependent on EGFR signaling, particularly those harboring activating mutations in the EGFR gene.

The compound has been extensively studied in non-small cell lung cancer (NSCLC), where it shows significant growth inhibition in cell lines with sensitizing EGFR mutations (e.g., exon 19 deletions or L858R mutation) such as HCC827, PC-9, and H3255. researchgate.netplos.org In contrast, cell lines with wild-type EGFR or those with resistance mutations (like T790M) are significantly less sensitive. aacrjournals.orgplos.org The compound also inhibits the growth of hepatocellular carcinoma cells (Huh-7, HepG2) and various other cancer cell lines, including those from colon, breast, and pancreatic cancers. nih.govselleckchem.com

The anti-proliferative potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. The IC₅₀ values vary widely among different cell lines, reflecting their diverse genetic backgrounds and dependencies on the EGFR pathway.

| Cell Line | Cancer Type | EGFR Status | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A431 | Epidermoid Carcinoma | Wild-Type (Amplified) | 0.0012 - 0.42 | selleckchem.com |

| H322 | NSCLC | Wild-Type | ~1-2 | nih.gov |

| HCC827 | NSCLC | Exon 19 Deletion | 11.81 | frontiersin.org |

| KYSE450 | Esophageal Squamous Cell Carcinoma | Not Specified | 7.60 | frontiersin.org |

| A549 | NSCLC | Wild-Type | >10 | nih.gov |

| H460 | NSCLC | Wild-Type | >10 | nih.gov |

| H1650 | NSCLC | Exon 19 Deletion | 14.00 | frontiersin.org |

| Panc-1 | Pancreatic Cancer | Wild-Type | ~2-10 | selleckchem.com |

| MCF-7 | Breast Cancer | Wild-Type | Data varies | researchgate.net |

Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

Angiogenesis Inhibition Mechanisms in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The EGFR signaling pathway is a known contributor to tumor angiogenesis, partly by regulating the expression of pro-angiogenic factors. 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine exerts anti-angiogenic effects by disrupting these signaling cascades.

Preclinical Pharmacological Investigations

In Vitro Efficacy Assessments

The in vitro efficacy of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has been demonstrated through a variety of assays, confirming its activity against cancer cells.

Cell Viability and Proliferation Assays Across Diverse Cancer Cell Lines

The compound has shown significant inhibitory effects on the growth of a wide range of cancer cell lines. This activity is particularly pronounced in cell lines with activating mutations in the epidermal growth factor receptor (EGFR). For instance, a significant dose-dependent inhibition of cell proliferation has been observed in the HCC827 non-small cell lung cancer (NSCLC) cell line. nih.gov In contrast, cell lines such as A549 and NCI358 have been found to be less sensitive to the compound. nih.gov

The anti-proliferative effects have also been documented in pancreatic cancer cell lines, including AsPC-1 and BxPC-3. selleckchem.com Studies on pancreatic cancer cell lines MiaPaCa2 and Panc1 have also demonstrated the compound's ability to reduce cell viability. researchgate.net Furthermore, the compound has been shown to inhibit the growth of the SUM149 inflammatory breast cancer cell line.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in various cancer cell lines, illustrating the breadth of its activity.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H1648 | Lung Adenocarcinoma | 0.0437 |

| TE-12 | Esophageal Squamous Cell Carcinoma | 0.0746 |

| ECC12 | Stomach Adenocarcinoma | 0.1031 |

| BB30-HNC | Head and Neck Squamous Cell Carcinoma | 0.1568 |

| LB996-RCC | Renal Cell Carcinoma | 0.1650 |

| EKVX | Lung Adenocarcinoma | 0.3338 |

| A549 | Non-Small Cell Lung Cancer | >20 |

| H322 | Non-Small Cell Lung Cancer | >20 |

| H358 | Non-Small Cell Lung Cancer | 10.5 |

| H661 | Non-Small Cell Lung Cancer | >20 |

| H1650 | Non-Small Cell Lung Cancer | 0.029 |

| H1975 | Non-Small Cell Lung Cancer | >20 |

| H1299 | Non-Small Cell Lung Cancer | >20 |

| H596 | Non-Small Cell Lung Cancer | >20 |

Table 1: IC50 Values of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in Various Cancer Cell Lines. selleckchem.comcancerrxgene.org

Kinase Inhibition Assays (e.g., IC50 determinations in isolated enzyme systems)

At the molecular level, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine is a potent inhibitor of EGFR tyrosine kinase. In cell-free enzyme assays, the compound exhibits a strong inhibitory effect on EGFR, with a reported IC50 value of 2 nM. selleckchem.comaacrjournals.org This demonstrates a high degree of selectivity for EGFR over other kinases like human c-Src or v-Abl, where the inhibitory concentration is over 1000-fold higher. selleckchem.com The mechanism of action involves competitive binding to the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain of EGFR. aacrjournals.org While its primary target is EGFR, the compound has also been shown to inhibit HER2 kinase, albeit at higher concentrations. aacrjournals.org

| Kinase | IC50 (nM) |

| EGFR | 2 |

| HER2 | 1890 |

Table 2: Kinase Inhibition IC50 Values for 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. selleckchem.comaacrjournals.org

Cellular Phosphorylation Inhibition Studies

Consistent with its mechanism as an EGFR tyrosine kinase inhibitor, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine effectively blocks the autophosphorylation of EGFR within cancer cells. spandidos-publications.com This inhibition of EGFR phosphorylation subsequently disrupts downstream signaling pathways that are critical for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and Akt pathways. nih.gov

Studies have demonstrated complete suppression of EGFR phosphorylation in sensitive cell lines like HCC827, as well as in some resistant lines such as HCC827TR3 and EBC-1. researchgate.net However, in certain resistant cell lines like H1975, the compound does not effectively inhibit EGFR phosphorylation. researchgate.net In hepatocellular carcinoma cells, low concentrations of the compound (0.1 µmol/L) were sufficient to completely block EGFR phosphorylation and lead to a dose-dependent decrease in ERK1/2 activation. nih.gov Furthermore, prolonged exposure to the compound has been shown to lead to the degradation of the EGFR protein in oral cavity squamous cell carcinoma cells. nih.gov

In Vivo Antitumor Activity in Experimental Models

The promising in vitro results have been substantiated by in vivo studies in various animal models of cancer.

Efficacy in Murine Xenograft Models of EGFR-Driven Cancers

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has demonstrated significant antitumor activity in a broad range of human tumor xenograft models. In a pancreatic cancer xenograft model using HPAC cells, daily oral administration of the compound resulted in significant tumor growth inhibition for the first five days of treatment. nih.gov

In a xenograft model of inflammatory breast cancer using SUM149 cells, the compound inhibited tumor growth and metastasis. researchgate.net Furthermore, in a study with erlotinib-sensitive HCC827 lung cancer xenografts, tumors were clearly detectable with PET scanning using a radiolabeled version of the compound, and these xenografts showed a significantly higher accumulation of the compound compared to less sensitive A549 and NCI358 xenografts. nih.gov

Evaluation in Genetically Engineered Mouse Models (GEMMs)

The efficacy of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has also been evaluated in genetically engineered mouse models (GEMMs), which more closely mimic human disease. In a transgenic mouse model of EGFR-induced lung adenocarcinoma, treatment with the compound was investigated to understand the mechanisms of acquired resistance. nih.govnih.gov These studies showed that long-term, intermittent treatment could lead to the emergence of drug-resistant tumors. nih.gov

Another study utilized a compound knock-in mouse model with K-ras and p53 mutations to assess the effect of the compound on lung tumor growth. researchgate.net Additionally, novel GEMMs of EGFR-mutant lung cancer have been developed to investigate the role of the adaptive immune system in the response to treatment with tyrosine kinase inhibitors like 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. biorxiv.org

Studies in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research to evaluate the efficacy of anticancer agents in a setting that more closely recapitulates the heterogeneity of human tumors. Several studies have investigated the activity of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, also known as erlotinib (B232), in various PDX models, particularly those derived from non-small cell lung cancer (NSCLC).

In a chordoma PDX model, treatment with erlotinib at a dose of 50 mg/kg resulted in a significant suppression of tumor growth. researchgate.net After 37 days of treatment, the average tumor volume in the erlotinib-treated group was 411.3 mm³, compared to 1433 mm³ in the vehicle-treated control group. researchgate.net By day 58, the average tumor volume in the erlotinib group was 633.3 mm³, with no tumors reaching the 2,000 mm³ endpoint. researchgate.net

Another study utilizing an EGFR wild-type PDX model of NSCLC, HCC4087, demonstrated the antitumor activity of erlotinib. researchgate.net In a unique PDX model derived from a patient with acquired resistance to erlotinib, LG703, which harbors an EGFR L858R mutation but no T790M mutation, erlotinib monotherapy only resulted in a temporary delay in tumor growth. ascopubs.org This highlights the ability of PDX models to mirror clinical scenarios of drug resistance. The combination of afatinib (B358) and cetuximab, however, led to complete tumor response in this model, reflecting the patient's clinical response. ascopubs.orgyoutube.com

The following table summarizes the findings from preclinical studies of erlotinib in PDX models.

| PDX Model | Cancer Type | Erlotinib Treatment | Outcome |

| Chordoma PDX | Chordoma | 50 mg/kg | Significant tumor growth suppression. researchgate.net |

| HCC4087 | NSCLC (EGFR wild-type) | Not specified | Tumor growth suppression. researchgate.net |

| LG703 | NSCLC (EGFR L858R, erlotinib-resistant) | 50 mg/kg, qd, po | Temporary tumor growth delay. ascopubs.org |

Preclinical Pharmacodynamic Studies

Pharmacodynamic studies in preclinical animal models have been crucial in elucidating the mechanism of action of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib). These studies have consistently demonstrated that erlotinib effectively engages its target, the epidermal growth factor receptor (EGFR), and modulates its downstream signaling pathways.

Erlotinib is a selective inhibitor of EGFR tyrosine kinase, and its primary mechanism of action is the inhibition of EGFR autophosphorylation. nih.gov This, in turn, blocks the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. cancernetwork.comnih.gov

In preclinical xenograft models, erlotinib has been shown to dose-dependently inhibit the phosphorylation of EGFR. cancernetwork.com Furthermore, studies have demonstrated that erlotinib treatment leads to a significant reduction in the phosphorylated levels of key downstream signaling molecules, including Akt and extracellular signal-regulated kinase (ERK). nih.govresearchgate.netresearchgate.net For instance, in oral cavity squamous cell carcinoma tumor samples from patients treated with erlotinib, a marked reduction in the levels of phosphorylated Src (pSrc), phosphorylated signal transducer and activator of transcription 3 (pSTAT3), pERK, and pAKT was observed. nih.gov In a lung cancer stem cell model, erlotinib induced downregulation of the EGFR pathway, with a consistent decrease in phosphorylated EGFR (Tyr1068), p-STAT3, p-AKT, and p-ERK in sensitive cells. researchgate.net

The table below summarizes the observed effects of erlotinib on target engagement and downstream pathway modulation in preclinical models.

| Model | Target/Pathway Component | Effect of Erlotinib Treatment |

| Oral Cavity Squamous Cell Carcinoma | p-EGFR, p-Src, p-STAT3, p-ERK, p-AKT | Significant reduction in phosphorylation. nih.gov |

| Lung Cancer Stem Cells (sensitive) | p-EGFR (Tyr1068), p-STAT3, p-AKT, p-ERK | Consistent decrease in phosphorylation. researchgate.net |

| Non-Small Cell Lung Cancer Xenografts | p-EGFR, p-MAPK | Significant reduction in phosphorylation. aacrjournals.org |

| Pancreatic Ductal Adenocarcinoma Cells (3D culture) | EGFR | Promotes receptor degradation. researchgate.net |

The pharmacodynamic effects of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) have also been assessed by measuring cellular response markers in preclinical tissue samples. A key marker that has been consistently evaluated is the proliferation index, commonly measured by the expression of Ki-67.

Studies in various preclinical models have shown that erlotinib treatment leads to a significant reduction in Ki-67 expression, indicating an inhibition of tumor cell proliferation. aacrjournals.orgresearchgate.net In a study on patients with advanced non-small cell lung cancer, tumor biopsies taken before and after erlotinib treatment showed a significant reduction in Ki-67. aacrjournals.org Similarly, in a transgenic mouse model of EGFR-mutant lung adenocarcinoma, erlotinib-induced tumor regression was associated with decreased mitoses. aacrjournals.org

Another cellular response marker that has been investigated is apoptosis, or programmed cell death. In preclinical models, erlotinib has been shown to induce apoptosis in tumor cells. aacrjournals.org This is often accompanied by an increase in the levels of cleaved caspase-3, a key executioner of apoptosis. aacrjournals.org

The following table provides a summary of the effects of erlotinib on cellular response markers in preclinical tissue samples.

| Cellular Response Marker | Preclinical Model | Effect of Erlotinib Treatment |

| Ki-67 | NSCLC patient tumor biopsies | Significant reduction in expression. aacrjournals.org |

| Mitoses | Transgenic mouse model of EGFR-mutant lung adenocarcinoma | Decreased. aacrjournals.org |

| Apoptosis (Apoptotic Index) | NSCLC patient tumor biopsies | Significantly increased in patients with clinical benefit. aacrjournals.org |

| Cleaved Caspase-3 | Transgenic mouse model of EGFR-mutant lung adenocarcinoma | Increased. aacrjournals.org |

Comparative Metabolism Studies in Preclinical Species

The metabolism of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. clinpgx.org In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the key players in its metabolic clearance.

The primary enzyme responsible for the metabolism of erlotinib is CYP3A4. nih.govcertara.comresearchgate.net It is estimated that CYP3A4 contributes to approximately 70% of the metabolic elimination of the drug. certara.comresearchgate.net Another significant contributor is CYP1A2, which is responsible for about 30% of its metabolism. certara.comresearchgate.net To a lesser extent, CYP1A1 and CYP1B1 are also involved in the metabolism of erlotinib, particularly in extrahepatic tissues such as the lungs and tumor tissue, respectively. clinpgx.org CYP2D6 has also been shown to contribute to the metabolism of erlotinib. nih.gov

The metabolic pathways of erlotinib are diverse and lead to the formation of multiple metabolites. nih.gov

The table below outlines the key cytochrome P450 enzymes involved in the metabolism of erlotinib.

| Cytochrome P450 Enzyme | Role in Erlotinib Metabolism |

| CYP3A4 | Primary metabolizing enzyme, responsible for ~70% of metabolic elimination. certara.comresearchgate.net |

| CYP1A2 | Secondary metabolizing enzyme, responsible for ~30% of metabolic elimination. certara.comresearchgate.net |

| CYP1A1 | Contributes to extrahepatic metabolism, particularly in the lungs. clinpgx.org |

| CYP1B1 | Contributes to metabolism within tumor tissue. clinpgx.org |

| CYP2D6 | Contributes to metabolism. nih.gov |

The metabolism of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (erlotinib) results in the formation of several metabolites, with one in particular, OSI-420 (O-desmethyl-erlotinib), being pharmacologically active. clinpgx.orgselleckchem.com

OSI-420 is formed through the O-demethylation of one of the methoxyethoxy side chains of erlotinib. aacrjournals.org This metabolite has been shown to be equipotent to the parent drug in terms of its inhibitory activity against the EGFR tyrosine kinase. selleckchem.com In preclinical studies, OSI-420 has been detected in the plasma and various tissues of animals administered erlotinib. nih.govnih.gov For example, in rats, the presence of O-demethylated metabolites was confirmed in liver, spleen, and muscle tissues. nih.gov

The formation of OSI-420 is primarily mediated by CYP3A4 and CYP3A5, with smaller contributions from CYP2D6, CYP1A1, and CYP1A2. aacrjournals.org In addition to OSI-420, other metabolites of erlotinib have been identified in preclinical studies, although they are generally considered to be less active or inactive. researchgate.net

The following table summarizes the key metabolites of erlotinib identified in preclinical systems.

| Metabolite | Description | Preclinical System |

| OSI-420 (O-desmethyl-erlotinib) | Active metabolite, equipotent to erlotinib. selleckchem.com | Detected in plasma and tissues of rats and mice. nih.govnih.gov |

| O-demethylated metabolites | Products of O-dealkylation. | Detected in rat liver, spleen, and muscle. nih.gov |

Species-Specific Metabolic Profiles and Their Research Implications

The preclinical assessment of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, a compound also known as erlotinib, reveals notable differences and similarities in its metabolic profile across various species. These variations are critical for interpreting toxicological data and extrapolating preclinical findings to human clinical scenarios. Investigations using liver microsomes from humans, mice, rats, dogs, and hamsters have demonstrated species-dependent patterns of metabolism. rjptonline.orgresearchgate.net

In vitro studies have shown that human liver microsomes (HLM) metabolize the compound most extensively, generating a total of 19 phase I metabolites. rjptonline.orgproquest.com In contrast, fewer metabolites were identified in the liver microsomes of preclinical species: 12 in mice (MLM), 12 in rats (RLM), 10 in dogs (DLM), and 7 in hamsters (Hamster LM). rjptonline.orgproquest.com This quantitative difference highlights the higher metabolic capacity of human hepatic enzymes for this particular compound compared to the animal models commonly used in preclinical research.

Despite the variation in the total number of metabolites, several key metabolic pathways appear to be conserved across species. Six specific metabolites—M6, M13, M14, M16, M22, and M25—have been identified in all tested species, suggesting a common foundational metabolic pathway. rjptonline.orgresearchgate.netrjptonline.org The major biotransformation routes in humans include O-demethylation of the side chains followed by oxidation (leading to metabolite M11), oxidation of the acetylene (B1199291) moiety (forming M6), and hydroxylation of the aromatic ring (producing M16). rjptonline.orgresearchgate.net Notably, metabolite M11 was only detected in human and dog liver microsomes, indicating a potentially species-specific metabolic route that is important to consider when using other species as models for human metabolism. rjptonline.org

The research implications of these findings are significant. The similar metabolic behavior observed between mice and rats suggests these species can be suitable models for certain metabolic pathway studies of this compound. rjptonline.orgrjptonline.org However, the existence of human-specific metabolites, such as the novel metabolite M23 which was only observed in HLM, underscores the limitations of animal models in predicting the complete human metabolic profile. rjptonline.org Therefore, while preclinical species provide essential data, a thorough understanding of these species-specific metabolic differences is crucial for the accurate prediction of the compound's pharmacokinetics and potential metabolite-driven effects in humans. The metabolites identified in human studies have also been detected in the toxicity studies involving rats and dogs. doi.orgresearchgate.net

Table 1: Comparison of Phase I Metabolites of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine Identified in Liver Microsomes of Different Species

| Species | Number of Phase I Metabolites Detected | Common Metabolites Identified |

| Human | 19 | M6, M13, M14, M16, M22, M25 |

| Mouse | 12 | M6, M13, M14, M16, M22, M25 |

| Rat | 12 | M6, M13, M14, M16, M22, M25 |

| Dog | 10 | M6, M13, M14, M16, M22, M25 |

| Hamster | 7 | M6, M13, M14, M16, M22, M25 |

Preclinical in vitro assessment of metabolic interactions

Preclinical in vitro studies are essential for characterizing the potential of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine to engage in metabolic drug-drug interactions. These assessments primarily focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast number of pharmaceuticals.

Studies utilizing human liver microsomes and recombinant human CYP enzymes have established that the metabolism of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine is predominantly mediated by CYP3A4. clinpgx.org Significant contributions are also made by CYP1A2, with minor pathways involving CYP3A5, CYP1A1, and CYP2D6. aacrjournals.orgnih.gov The in vitro maximum clearance (Clmax) values further quantify the contribution of these enzymes, with CYP1A1 showing a high clearance rate, followed by CYP3A4, CYP3A5, and CYP1A2. aacrjournals.org

Beyond being a substrate for CYP enzymes, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has also been evaluated as an inhibitor of these enzymes. In vitro inhibition studies have yielded substrate-dependent results, particularly for CYP3A. For instance, the compound inhibits CYP3A-mediated testosterone (B1683101) 6β-hydroxylation and nifedipine (B1678770) oxidation with IC50 values of 31.3 µmol/L and 20.5 µmol/L, respectively. Conversely, it has been observed to stimulate the CYP3A-mediated metabolism of midazolam. The compound also competitively inhibits CYP2C8, with a determined IC50 of 6.17 µmol/L and a Ki value of 5.8 µmol/L. nih.gov

Furthermore, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has been identified as a time-dependent inhibitor of CYP3A4 and CYP3A5. In human liver microsomes, the kinetic parameters for inactivation (KI and kinact) of CYP3A4 were determined to be 22 µM and 0.09 min-1, respectively. For recombinant CYP3A4, the values were a KI of 9 µM and a kinact of 0.10 min-1. Recombinant CYP3A5 was also inactivated, with a KI of 40 µM and a kinact of 0.18 min-1. In contrast, no time-dependent inactivation was observed for CYP1A1, CYP1A2, and CYP2D6, despite their role in forming reactive metabolites of the compound.

These in vitro findings are critical for predicting potential clinical drug-drug interactions. The potent, mechanism-based inhibition of CYP3A4 and CYP3A5 suggests that co-administration of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine with drugs that are sensitive substrates of these enzymes could lead to significant pharmacokinetic alterations.

Table 2: In Vitro Assessment of Metabolic Interactions of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine with Cytochrome P450 Enzymes

| Interaction Type | CYP Enzyme | Parameter | Value |

| Metabolism | CYP3A4 | Major Metabolizing Enzyme | - |

| CYP1A2 | Secondary Metabolizing Enzyme | - | |

| CYP1A1 | Contributing Enzyme | - | |

| CYP3A5 | Contributing Enzyme | - | |

| CYP2D6 | Minor Metabolizing Enzyme | - | |

| Reversible Inhibition | CYP2C8 | IC50 | 6.17 ± 2.0 µmol/L |

| Ki | 5.8 ± 1.9 µmol/L | ||

| CYP3A (Substrate: Testosterone) | IC50 | 31.3 ± 8.0 µmol/L | |

| CYP3A (Substrate: Nifedipine) | IC50 | 20.5 ± 5.3 µmol/L | |

| Time-Dependent Inhibition (Human Liver Microsomes) | CYP3A4/5 | KI | 22 µM |

| kinact | 0.09 min-1 | ||

| Time-Dependent Inhibition (Recombinant) | CYP3A4 | KI | 9 µM |

| kinact | 0.10 min-1 | ||

| CYP3A5 | KI | 40 µM | |

| kinact | 0.18 min-1 |

Mechanisms of Acquired and Intrinsic Resistance Research

On-Target Resistance Mechanisms

On-target resistance mechanisms are those that directly involve the EGFR protein, preventing the effective binding of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine to its intended target.

The most common on-target resistance mechanism is the acquisition of secondary mutations in the EGFR kinase domain. These mutations emerge after an initial response to the inhibitor and restore the kinase activity despite the presence of the drug.

The "gatekeeper" mutation, T790M, is the most prevalent secondary mutation, accounting for approximately 50-60% of acquired resistance cases to first-generation EGFR inhibitors like 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. nih.govnih.gov This mutation involves the substitution of a threonine (T) with a methionine (M) at position 790 in exon 20 of the EGFR gene. nih.gov The larger methionine residue sterically hinders the binding of the inhibitor to the ATP-binding pocket of the EGFR kinase domain. nih.gov Furthermore, the T790M mutation increases the affinity of the receptor for ATP, making it more difficult for ATP-competitive inhibitors to be effective. nih.govnih.gov

Other, less frequent secondary mutations have also been identified in patients with acquired resistance. These include L747S, D761Y, and T854A, which also alter the structure of the ATP-binding pocket and reduce the binding affinity of the inhibitor.

| Secondary EGFR Mutation | Prevalence in Acquired Resistance | Mechanism of Resistance |

| T790M | ~50-60% nih.govnih.gov | Steric hindrance of inhibitor binding and increased ATP affinity. nih.govnih.gov |

| L747S | Rare | Alters the conformation of the kinase domain. |

| D761Y | Rare | Affects the inhibitor binding site. |

| T854A | Rare | Located in the kinase domain, impacts inhibitor interaction. |

Beyond specific point mutations, resistance can also arise from more subtle conformational changes in the EGFR tyrosine kinase domain. These allosteric changes can alter the three-dimensional structure of the ATP-binding pocket, thereby reducing the affinity for 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. While specific research detailing these conformational shifts is complex and ongoing, it is understood that the dynamic nature of the kinase domain can allow for the selection of conformations that are less susceptible to inhibition.

Off-Target (Bypass) Resistance Mechanisms

Off-target resistance occurs when cancer cells develop alternative signaling pathways to sustain their growth and survival, effectively bypassing the EGFR blockade imposed by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. nih.gov

One of the most well-characterized bypass tracks involves the amplification of the MET oncogene. MET is a receptor tyrosine kinase that, when amplified, can lead to the activation of ERBB3 (also known as HER3). aacrjournals.org This activation of ERBB3 subsequently triggers the PI3K/Akt signaling pathway, a critical downstream cascade that promotes cell survival and proliferation. aacrjournals.orgaacrjournals.org The activation of this pathway effectively decouples the cell's survival from the EGFR signaling that is being inhibited. MET amplification is observed in a subset of patients who develop resistance. aacrjournals.org

Cancer cells can also achieve resistance by upregulating other receptor tyrosine kinases (RTKs) that can take over the signaling functions of the inhibited EGFR.

HER2 (ERBB2): Amplification or overexpression of HER2, another member of the ErbB family of receptors, can lead to the formation of HER2-HER3 heterodimers. researchgate.net This dimerization can potently activate the PI3K/Akt pathway, providing a strong survival signal that bypasses the need for EGFR activity.

AXL: The AXL receptor tyrosine kinase has also been implicated in acquired resistance. researchgate.net Overexpression of AXL can promote an epithelial-to-mesenchymal transition (EMT), a cellular program associated with drug resistance and metastasis. nih.govnih.gov AXL activation can lead to sustained signaling through pathways like PI3K/Akt and MAPK/ERK, even in the presence of an EGFR inhibitor. researchgate.netoaepublish.com

Resistance can also develop through alterations in molecules that are downstream of EGFR in the signaling cascade.

Src: Increased expression and activation of the Src kinase can contribute to resistance. aacrjournals.org Src can activate the Akt pathway independently of EGFR, providing a bypass signal for cell survival. aacrjournals.org

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial downstream effector of EGFR. Mutations or amplifications of components within this pathway, such as BRAF, can lead to its constitutive activation, rendering the cell insensitive to the upstream inhibition of EGFR.

BRAF: Activating mutations in BRAF, a serine/threonine kinase in the MAPK/ERK pathway, are a known mechanism of resistance to EGFR inhibitors in other cancers and represent a potential, albeit less common, mechanism in this context.

| Bypass Mechanism | Key Molecules Involved | Downstream Pathway Activated |

| MET Amplification | MET, ERBB3 (HER3) | PI3K/Akt aacrjournals.org |

| HER2 Activation | HER2 (ERBB2), HER3 | PI3K/Akt researchgate.net |

| AXL Activation | AXL | PI3K/Akt, MAPK/ERK researchgate.net |

| Downstream Activation | Src, BRAF | Akt, MAPK/ERK aacrjournals.org |

Integrin-Mediated Bypass Signaling

A significant mechanism of acquired resistance to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine involves the activation of bypass signaling pathways mediated by integrins. These transmembrane receptors, which facilitate interactions between the cell and the extracellular matrix, can trigger downstream signaling cascades that promote cell survival and proliferation independently of the EGFR pathway.

Research has demonstrated that lung cancer cells with acquired resistance to this TKI exhibit increased expression of specific integrin subunits and associated signaling molecules. This upregulation leads to the activation of the Src and Akt pathways, which are crucial for cell survival and growth. In erlotinib-resistant lung cancer cells, elevated levels of integrin β1, α2, and α5 have been observed. The activation of an integrin/Src/Akt signaling axis is identified as a key mediator of this acquired resistance. Silencing integrin β1 using RNA interference has been shown to restore sensitivity to the drug and decrease the activation of Src and Akt.

The development of resistance through this mechanism is linked to the ability of integrin signaling to bypass the EGFR blockade. Even when 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine effectively inhibits EGFR, the activated integrin pathway can sustain the PI3K/Akt signaling required for cell survival. This highlights the role of the tumor microenvironment and cell-matrix interactions in the development of drug resistance.

| Molecule | Role in Resistance | Downstream Effect |

|---|---|---|

| Integrin β1 | Overexpressed in resistant cells; facilitates trafficking to the cell membrane. nih.gov | Activates Src/Akt signaling pathway. researchgate.net |

| Integrin α2 | Overexpressed in resistant cells. nih.govaacrjournals.org | Contributes to the integrin bypass pathway. aacrjournals.org |

| Integrin α5 | Overexpressed in resistant cells. nih.govaacrjournals.org | Contributes to the integrin bypass pathway. aacrjournals.org |

| Src | Increased expression in resistant cells. nih.gov | Phosphorylates and activates Akt, promoting cell survival. nih.govaacrjournals.org |

| Akt | Sustained activation despite EGFR inhibition. nih.govaacrjournals.org | Promotes cell proliferation and survival. aacrjournals.org |

Phenotypic Transformation as a Resistance Mechanism

Cancer cells can undergo profound changes in their fundamental characteristics, or phenotype, to develop resistance. These transformations allow them to survive treatment by altering their cellular identity and activating alternative survival pathways.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is a recognized mechanism of acquired resistance to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. ascopubs.org

In non-small cell lung cancer (NSCLC) cells with acquired resistance, a clear shift from an epithelial to a mesenchymal phenotype is often observed. nih.gov This transition is characterized by molecular changes, including the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. ascopubs.org The loss of E-cadherin is a hallmark of EMT and reduces the cells' dependence on EGFR signaling for survival. nih.gov

Several signaling pathways have been implicated in driving EMT-mediated resistance. For instance, upregulation of the p70S6K signaling pathway has been shown to promote EMT and induce resistance in NSCLC cells. nih.gov Similarly, activation of the FGFR/MAPK/c-fos signaling pathway has been linked to EMT-driven resistance, with downregulation of the protein LMNA being a key event. doaj.orgpurdue.edu

| Marker Type | Marker | Change in Resistant Cells |

|---|---|---|

| Epithelial | E-cadherin | Downregulated ascopubs.orgnih.gov |

| Mesenchymal | N-cadherin | Upregulated ascopubs.org |

| Vimentin | Upregulated ascopubs.org | |

| SNAIL | Upregulated researchgate.net | |

| ZEB1 | Upregulated purdue.edu |

Transformation to Small Cell Lung Cancer (SCLC) Phenotype

Another dramatic phenotypic shift observed as a mechanism of resistance is the histologic transformation of EGFR-mutant lung adenocarcinoma into Small Cell Lung Cancer (SCLC). google.com This transformation accounts for approximately 3% to 10% of acquired resistance cases to EGFR TKIs. researchgate.net This lineage change represents a fundamental rewiring of the tumor's biology, rendering it insensitive to EGFR-targeted therapy.

This transformation is often associated with the inactivation of tumor suppressor genes such as TP53 and RB1. google.com Upon transformation, the tumor cells adopt neuroendocrine features characteristic of SCLC and no longer depend on the EGFR signaling pathway that was the initial therapeutic target. Repeat biopsies of tumors that have developed resistance are crucial for identifying this transformation, as the treatment strategy for SCLC is markedly different from that for NSCLC. google.com

The median time from the start of EGFR TKI treatment to SCLC transformation is typically around 15 to 18 months. researchgate.net Following transformation, the prognosis is generally poor, with a median survival of approximately 11 months. researchgate.net

Cellular Adaptations Leading to Drug Tolerance

Beyond genetic mutations and wholesale phenotypic changes, cancer cells can develop a state of drug tolerance through more subtle, often reversible, adaptations. These "drug-tolerant persister" (DTP) cells can survive initial therapy and serve as a reservoir from which genetically resistant clones eventually emerge. aacrjournals.org

Chromatin Remodeling

Epigenetic modifications, particularly chromatin remodeling, play a crucial role in the establishment of a drug-tolerant state. nih.gov These changes alter the accessibility of DNA to transcription factors, leading to a global reprogramming of gene expression that promotes survival under drug pressure. This process is reversible and does not involve permanent changes to the DNA sequence. nih.gov

Several key epigenetic regulators have been implicated in resistance to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine. Studies have shown that upregulation of histone lysine (B10760008) demethylases, such as KDM5A, is correlated with resistance. nih.gov Conversely, the loss of the histone methyltransferase KMT5C has been identified as a key event that drives resistance by altering the expression of multiple oncogenes. google.com Furthermore, mammalian SWI/SNF chromatin remodeling complexes have been shown to promote TKI resistance in EGFR-mutant lung cancer by altering chromatin accessibility, which helps cells sustain low levels of reactive oxygen species and continue to proliferate. nih.gov These epigenetic shifts allow a subpopulation of cancer cells to enter a quiescent or slow-cycling state, rendering them less susceptible to drugs that target rapidly dividing cells. aacrjournals.org

Alterations in Cellular Metabolism

Metabolic reprogramming is another critical adaptation that enables cancer cells to tolerate EGFR inhibition. nih.gov Drug-sensitive and drug-resistant cells exhibit distinct metabolic profiles, indicating that resistance is associated with a significant shift in how cells generate energy and biomass. aacrjournals.org

Combination Research Approaches in Preclinical Models

Rationale for Multi-Targeted Inhibition in Preclinical Studies

The primary rationale for employing 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in multi-targeted inhibition strategies stems from the complexity of cancer cell signaling. Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. mcmaster.ca By simultaneously blocking multiple critical pathways, combination therapies can create a more robust and durable antitumor response. nih.gov

Preclinical evidence supports the strategy of combining modalities with different mechanisms of action to augment efficacy and prevent the development of tumor resistance. nih.gov For instance, the inhibition of EGFR by 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine can be complemented by agents that induce DNA damage, disrupt other signaling cascades, or inhibit angiogenesis. This approach is based on the principle of synergistic or additive interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects. The goal is to achieve significant tumor growth inhibition without a concomitant increase in toxicity. nih.govnih.gov

Combinatorial Strategies with Chemotherapeutic Agents in Preclinical Models

Preclinical studies have consistently demonstrated the potential of combining 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine with conventional chemotherapeutic agents like cisplatin (B142131) and gemcitabine (B846). These combinations have shown additive or synergistic effects in various cancer models. nih.govnih.gov

With Cisplatin , a DNA-damaging agent, the combination has led to synergistic cell death in non-small cell lung cancer (NSCLC) cells harboring EGFR mutations. cancernetwork.comresearchgate.net This effect was particularly pronounced in cells with EGFR exon 19 deletions. cancernetwork.com In vivo studies using xenograft models confirmed that the combination treatment resulted in greater tumor growth inhibition compared to either agent alone. cancernetwork.com The underlying mechanism for this synergy involves the targeting of angiogenesis through the downregulation of the c-MYC/HIF-1α/VEGF signaling pathway. cancernetwork.comresearchgate.net Furthermore, this combination has been shown to inhibit tumor growth in mice with Lewis lung cancer by modulating the levels of interleukins IL-6 and IL-12. nih.govnih.gov

| Cell Line | EGFR Mutation | Treatment | Cell Survival (%) | Combination Index (CI) |

| HCC827 | Exon 19 del | Erlotinib (B232) | 88.1% | 0.98 (Synergistic) |

| Cisplatin | 91.2% | |||

| Combination | 71.1% | |||

| H3255 | L858R | Erlotinib | 77% | Synergistic |

| Cisplatin | 103% | |||

| Combination | 49% | |||

| A549 | Wild-Type | Erlotinib | 91.0% | Not Significant |

| Cisplatin | 97.0% | |||

| Combination | 93.2% |

This table summarizes the in vitro effects of combining 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (Erlotinib) with Cisplatin on the survival of various non-small cell lung cancer cell lines. Data is compiled from a study by Lee JG, et al. (2015). nih.gov

The combination with Gemcitabine , an antimetabolite, has also been extensively studied. Preclinical investigations have shown that the sequence of administration is crucial, with synergism observed when 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine precedes gemcitabine. nih.gov In pancreatic cancer models, this combination effectively inhibited recurrent tumor growth in mice. nih.gov The mechanism of action in this context involves the inhibition of the JAK-STAT pathway, leading to the downregulation of downstream proteins like HIF-1α and cyclin D1, and the upregulation of apoptotic markers such as caspase-3 and caspase-9. nih.gov In triple-negative breast cancer cells, the combination synergistically reduced cell viability by inhibiting AKT activation. researchgate.net

Co-targeting with Radiotherapy in In Vitro and In Vivo Systems

The combination of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine with radiotherapy has a strong preclinical rationale, as EGFR signaling is known to contribute to radioresistance. nih.gov This compound has been shown to act as a radiosensitizer, enhancing the cytotoxic effects of radiation in various cancer cell lines. researchgate.net

The mechanisms underlying this radiosensitization are multifaceted and include:

Inhibition of DNA Repair: The compound attenuates the radiation-induced expression of DNA repair proteins like Rad51. nih.govnih.gov

Cell Cycle Alterations: The combination promotes a reduction in the S-phase fraction, which is the most radioresistant phase of the cell cycle, and induces an accumulation of cells in the G1 and G2 phases. nih.gov

Increased Apoptosis: A significant increase in apoptosis, as measured by caspase activity and PARP cleavage, is observed when the compound is combined with radiation. nih.gov

Reduced Clonogenic Survival: A modest but consistent reduction in the clonogenic survival of cancer cells is seen when the EGFR inhibitor is administered before radiation treatment. nih.gov

In vivo studies using tumor xenograft models have confirmed the enhanced antitumor effect of this combination. For instance, in a glioblastoma xenograft model with EGFR amplification, the combination of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine with intensified radiotherapy resulted in a survival benefit beyond that of either treatment alone. researchgate.net Similarly, in head and neck and NSCLC xenograft models, the combination demonstrated synergistic growth inhibition. researchgate.netresearchgate.net

Combinations with Other Targeted Agents

To further enhance antitumor activity and combat resistance, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine has been evaluated in preclinical models in combination with other targeted therapies, including HER2 inhibitors, and inhibitors of the IGF-1R and PI3K/Akt/mTOR pathways.

HER2 Inhibitors and Monoclonal Antibodies

Preclinical rationale exists for combining EGFR and HER2 inhibition, as these receptors can form heterodimers and activate shared downstream signaling pathways. In HER2-positive breast cancer models, combining 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine with the monoclonal antibody Trastuzumab demonstrated synergistic activity across a range of clinically relevant concentrations in multiple human breast cancer cell lines. nih.gov Similarly, combining it with the dual EGFR/HER2 tyrosine kinase inhibitor Lapatinib also showed synergistic interactions in inhibiting the proliferation and colony formation of colorectal cancer cell lines. cancerrxgene.org This combination led to a rapid induction of apoptosis. cancerrxgene.org In lung cancer models harboring EGFR mutations, the combination with Ado-trastuzumab emtansine (T-DM1) showed a superior inhibitory effect on cell proliferation in vitro and a significantly greater inhibition of tumor growth in xenograft models compared to either agent alone. nih.gov

IGF-1R Pathway Inhibitors

The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway is a known mediator of resistance to EGFR inhibitors. nih.gov Preclinical models have shown that upon developing resistance to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, tumors can exhibit elevated phosphorylation of IGF-1R and its downstream effectors, AKT and ERK. nih.gov Combining this EGFR inhibitor with an IGF-1R inhibitor has been shown to ablate this resistance signaling, resulting in synergistic inhibition of cancer cell growth in vitro and enhanced tumor inhibition in vivo. nih.gov For example, in xenograft models of NSCLC and colon cancer that had acquired resistance to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, the addition of Linsitinib (OSI-906) , a potent and selective IGF-1R inhibitor, led to renewed tumor growth inhibition. nih.govnih.gov The combination of this EGFR inhibitor with the anti-IGF-1R monoclonal antibody R1507 also resulted in enhanced growth inhibition and induction of apoptosis in preclinical studies. nih.gov

PI3K/Akt/mTOR Pathway Inhibitors

Based on a comprehensive review of available scientific literature, there is no specific preclinical research data for the compound 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine that aligns with the requested article outline.

The search results indicate that this compound is primarily documented as a degradation product or impurity of the well-characterized anticancer drug, Erlotinib. The existing body of preclinical research on combination therapies, including those with immune checkpoint inhibitors, focuses on Erlotinib itself—N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine—rather than its degradant, 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified sections—Combination Research Approaches with Immune Checkpoint Inhibitors, Elucidation of Synergistic Effects, and Overcoming Resistance—as this information does not appear to be published for the requested compound.

Computational Approaches and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine, docking simulations are employed to understand its interaction within the ATP-binding site of the EGFR kinase domain. These simulations have been crucial in identifying the key interactions that stabilize the inhibitor-receptor complex.

Docking studies reveal that the 4-anilinoquinazoline (B1210976) scaffold is a critical structural feature for EGFR inhibitors. frontiersin.org This scaffold allows the molecule to fit within the ATP-binding pocket, forming essential hydrogen bonds and hydrophobic interactions that ensure high binding affinity. frontiersin.orgjapsonline.com Virtual screening protocols based on molecular docking have successfully identified novel quinazoline (B50416) derivatives with potential anti-EGFR activity. rjpbr.comresearchgate.net

The inhibitory activity of 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine is critically dependent on its interactions with specific amino acid residues in the EGFR active site. The quinazoline ring system plays a central role in this binding.

Met769: The backbone amide of Met769, located in the hinge region of the kinase, forms a crucial hydrogen bond with the N1 atom of the quinazoline ring. nih.govresearchgate.netscispace.comnih.gov This interaction is a hallmark of many quinazoline-based EGFR inhibitors and is considered essential for potent inhibition. nih.govnih.govsemanticscholar.org

Met793: This residue is another key interaction point for quinazoline derivatives within the ATP-binding pocket. nih.govresearchgate.net The interaction often involves hydrogen bonding or hydrophobic contacts, contributing to the stability of the complex. japsonline.com

Cys773: Docking studies have shown that erlotinib (B232) can also form hydrogen bonds with Cys773, further anchoring the inhibitor in the active site. researchgate.net

Other Residues: Additional interactions contributing to binding affinity include hydrogen bonds with Gln767 and water-mediated hydrogen bonds involving Thr766 and Thr830. scispace.comnih.govnih.gov Hydrophobic interactions with residues such as Lys721, Val702, Ala719, and Leu820 also play a significant role. researchgate.netmdpi.com

| Compound | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (Erlotinib) | EGFR | Met769 | Hydrogen Bond (H-bond) | nih.govresearchgate.netscispace.com |

| 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (Erlotinib) | EGFR | Cys773 | Hydrogen Bond (H-bond) | researchgate.net |

| Quinazoline Derivatives | EGFR | Met793 | Hydrogen Bond / Hydrophobic | japsonline.comnih.gov |

| 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine (Erlotinib) | EGFR | Gln767, Leu768 | Hydrogen Bond (H-bond) | nih.gov |